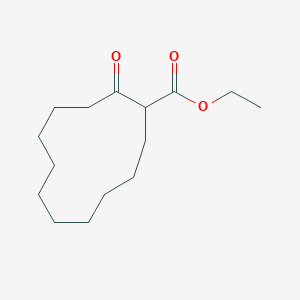
ETHYL 2-OXOCYCLODODECANECARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
ETHYL 2-OXOCYCLODODECANECARBOXYLATE is a chemical compound with the molecular formula C15H26O3. It is an ester derivative of cyclododecanecarboxylic acid and is known for its applications in various fields, including chemistry, biology, and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-OXOCYCLODODECANECARBOXYLATE typically involves the esterification of cyclododecanecarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield .
化学反応の分析
Types of Reactions
ETHYL 2-OXOCYCLODODECANECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Cyclododecanecarboxylic acid.
Reduction: Cyclododecanol.
Substitution: Various substituted cyclododecanes depending on the nucleophile used.
科学的研究の応用
ETHYL 2-OXOCYCLODODECANECARBOXYLATE has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of ETHYL 2-OXOCYCLODODECANECARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in metabolic pathways .
類似化合物との比較
Similar Compounds
- Cyclododecanecarboxylic acid
- Cyclododecanol
- Cyclododecanone
Uniqueness
ETHYL 2-OXOCYCLODODECANECARBOXYLATE is unique due to its ester functional group, which imparts distinct chemical properties and reactivity compared to its parent acid or alcohol derivatives. This uniqueness makes it valuable in specific applications where the ester functionality is required .
特性
CAS番号 |
4017-60-1 |
|---|---|
分子式 |
C15H26O3 |
分子量 |
254.36 g/mol |
IUPAC名 |
ethyl 2-oxocyclododecane-1-carboxylate |
InChI |
InChI=1S/C15H26O3/c1-2-18-15(17)13-11-9-7-5-3-4-6-8-10-12-14(13)16/h13H,2-12H2,1H3 |
InChIキー |
ZFGBLKFUXOMVBB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CCCCCCCCCCC1=O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














